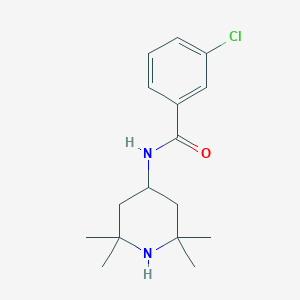![molecular formula C21H19N3O3S B5707214 N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as PEPB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide protects neurons from oxidative stress by activating the Nrf2/ARE pathway and preventing the formation of amyloid-β plaques by inhibiting the aggregation of amyloid-β peptides.
Biochemical and Physiological Effects:
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB, and protects against acute lung injury. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide protects neurons from oxidative stress, prevents the formation of amyloid-β plaques, and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide also has some limitations, including its relatively low potency and selectivity for certain disease targets.
Orientations Futures
There are several future directions for N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases. Moreover, the combination of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide with other drugs or therapeutic modalities may enhance its therapeutic efficacy and reduce its potential side effects.
Méthodes De Synthèse
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 4-hydrazinobenzoate. The final step involves the reaction of ethyl 4-hydrazinobenzoate with phenylsulfonyl chloride and benzoyl chloride to form N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide.
Applications De Recherche Scientifique
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-β plaques.
Propriétés
IUPAC Name |
N-[3-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(23-24-28(26,27)20-13-6-3-7-14-20)18-11-8-12-19(15-18)22-21(25)17-9-4-2-5-10-17/h2-15,24H,1H3,(H,22,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRSHLVEUPMOK-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)

![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)
![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)

